BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Measuring
Neutrophil Alkaline Phosphatase (NAP) Enzyme
Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NAP

Cat. No.: B1193189

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil Alkaline Phosphatase (NAP), also known as Leukocyte Alkaline Phosphatase (LAP),
is an enzyme located within the cytoplasm of mature neutrophils.[1] The measurement of NAP
activity is a valuable diagnostic tool in hematology, offering insights into the maturity and
functional status of neutrophils.[1] Historically, the NAP score has been crucial in differentiating
chronic myeloid leukemia (CML), which is characterized by a very low NAP score, from a
leukemoid reaction (a benign, reactive increase in white blood cells) where the score is typically
elevated.[1][2] Beyond this, NAP activity is also modulated in various other conditions,

including polycythemia vera, infections, and inflammatory states.[1][3]

These application notes provide detailed protocols for the two primary methods of measuring
NAP activity: a semi-quantitative cytochemical staining method (NAP or LAP score) and a
guantitative enzyme-linked immunosorbent assay (ELISA).

Methods for Measuring NAP Activity

There are two main approaches to quantify Neutrophil Alkaline Phosphatase activity:

e Cytochemical Staining (NAP/LAP Score): This is a semi-quantitative method that involves
the microscopic assessment of NAP activity in individual neutrophils on a peripheral blood
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smear. The intensity of the stain within each neutrophil is graded, and a score is calculated
by summing the scores of 100 neutrophils.[1] This method provides a rapid and cost-
effective assessment of NAP activity.

e Enzyme-Linked Immunosorbent Assay (ELISA): This is a quantitative method that measures
the concentration of NAP in a sample, such as serum, plasma, or other biological fluids.[4][5]
ELISA offers a more objective and precise measurement of total NAP concentration
compared to the semi-quantitative scoring method.

Protocol 1: Cytochemical Staining for NAP Score

This protocol describes the cytochemical staining method for determining the Neutrophil
Alkaline Phosphatase (NAP) or Leukocyte Alkaline Phosphatase (LAP) score.

Principle

The cytochemical method for NAP activity is based on a diazotization-coupling principle. At an
alkaline pH (9.2-9.8), the alkaline phosphatase enzyme present in neutrophils hydrolyzes a
substrate, Naphthol AS-BI Phosphoric Acid, to release a-naphthol. This a-naphthol then
couples with a stable diazonium salt (e.g., Fast Blue BB salt) to form an insoluble, colored
precipitate at the site of enzyme activity within the neutrophil cytoplasm.[6][7] The intensity of
the colored precipitate is proportional to the enzyme activity. The nuclei of the cells are then
counterstained for better visualization.

Materials and Reagents

o Fresh peripheral blood smears (prepared from capillary blood or fresh anticoagulated blood;
do not use old anticoagulated blood as enzyme activity may be reduced)[8]

Fixative solution (e.g., 10% formaldehyde in methanol)[9]

Alkaline phosphatase substrate solution (e.g., Naphthol AS-BI phosphate solution)[6][9]

Diazonium salt (e.g., Fast Blue BB salt)[10][11]

Buffer solution (e.g., Tris buffer, pH 9.2-9.8)

Counterstain (e.g., Neutral Red or Hematoxylin)[6][9]
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Distilled or deionized water
Microscope slides and coverslips
Staining jars or a staining rack

Microscope with oil immersion objective

Experimental Protocol

Smear Preparation: Prepare thin, even peripheral blood smears and allow them to air dry
completely. Fresh smears are recommended as enzyme activity can decrease over time.[8]

Fixation: Fix the dried smears in the fixative solution for 30-60 seconds at room temperature.
[6] Rinse gently with distilled water and allow to air dry.

Staining Solution Preparation (Working Solution):

o This step may vary depending on the specific kit or reagents used. A typical procedure
involves mixing the diazonium salt with the alkaline phosphatase substrate solution just
before use.[6]

o For example, mix a vial of diazonium salt reagent with a bottle of the alkaline phosphatase
substrate solution.[9] The resulting working solution should be used within a short period
(e.g., 10-30 minutes).[8]

Staining: Immerse the fixed smears in the freshly prepared staining working solution.
Incubate for 15-30 minutes at 37°C in a water bath.[6][9]

Washing: After incubation, rinse the slides thoroughly with distilled water.

Counterstaining: Immerse the slides in the counterstain solution (e.g., Neutral Red or
Hematoxylin) for 1-2 minutes.[6] This will stain the nuclei of the cells, providing contrast.

Final Wash and Mounting: Rinse the slides again with distilled water, allow them to air dry
completely, and then mount a coverslip using a suitable mounting medium.

Scoring Procedure
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o Examine the stained smear under an oil immersion objective (100x).
 Identify and score 100 consecutive neutrophils (segmented neutrophils and bands).

o Each neutrophil is graded on a scale of 0 to 4+ based on the intensity and granularity of the
colored precipitate in the cytoplasm, as described in the table below.[1]

o The total NAP score is calculated by summing the scores for the 100 neutrophils. The total
score can range from 0 to 400.[1]

Score Description of Staining

0 No granules or a few very faint granules

Faint, diffuse granulation or a few distinct

1+
granules
2+ Moderate number of distinct granules
3 Numerous, strong granules, but the nucleus is
+
still visible
4 Cytoplasm is packed with intense granules,
+

often obscuring the nucleus

Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for NAP Cytochemical Staining and Scoring.
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Protocol 2: Quantitative Measurement of NAP by
ELISA

This protocol provides a general procedure for the quantitative determination of human
Neutrophil Alkaline Phosphatase (NAP) in serum, plasma, and other biological fluids using a
sandwich ELISA kit.

Principle

The sandwich ELISA for NAP is an immunoassay that utilizes a pair of antibodies specific to
the NAP protein. A microtiter plate is pre-coated with a capture antibody that binds to NAP in
the sample. A second, biotin-conjugated detection antibody is then added, which binds to a
different epitope on the captured NAP, forming a "sandwich". Avidin conjugated to Horseradish
Peroxidase (HRP) is added, which binds to the biotin on the detection antibody. Finally, a TMB
substrate solution is added, which is converted by the HRP into a colored product. The intensity
of the color is directly proportional to the concentration of NAP in the sample and is measured
spectrophotometrically.[4][5]

Materials

o Human NAP ELISA Kit (containing pre-coated microplate, standards, detection antibody,
HRP-conjugate, wash buffer, substrate, and stop solution)

o Microplate reader capable of measuring absorbance at 450 nm
» Precision pipettes and disposable tips

« Distilled or deionized water

e Tubes for sample and standard dilutions

» Vortex mixer

o Absorbent paper

Experimental Protocol

o Reagent Preparation:
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o Bring all reagents and samples to room temperature before use.

o Prepare working solutions of wash buffer, standards, detection antibody, and HRP-
conjugate according to the kit manufacturer's instructions. This typically involves diluting
concentrated stock solutions.

Standard Curve Preparation:

o Prepare a serial dilution of the NAP standard to create a standard curve. This is crucial for
determining the concentration of NAP in the unknown samples. A typical range might be
1.563-100 ng/mL.[8][12]

Sample Addition:

o Add 100 pL of each standard, blank (sample diluent), and sample into the appropriate
wells of the pre-coated microplate. It is recommended to run all samples and standards in
duplicate.[13]

Incubation:

o Cover the plate and incubate for a specified time (e.g., 1-2 hours) at a specified
temperature (e.g., 37°C).[12] During this time, the NAP in the samples and standards will
bind to the capture antibody.

Washing:

o Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with
the prepared wash buffer.[12] This removes any unbound components. After the final
wash, remove any remaining wash buffer by inverting the plate and blotting it against
clean absorbent paper.

Addition of Detection Antibody:
o Add 100 puL of the diluted biotin-conjugated detection antibody to each well.

o Cover the plate and incubate for a specified time (e.g., 1 hour) at a specified temperature
(e.g., 37°C).[12]
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e Washing:
o Repeat the washing step as described in step 5.
o Addition of HRP-Conjugate:
o Add 100 pL of the diluted HRP-conjugate to each well.

o Cover the plate and incubate for a specified time (e.g., 30 minutes) at a specified
temperature (e.g., 37°C).[12]

e Washing:
o Repeat the washing step as described in step 5.
o Substrate Addition and Color Development:
o Add 90-100 pL of the TMB substrate solution to each well.

o Incubate the plate in the dark at room temperature for a specified time (e.g., 10-20
minutes) to allow for color development.[12] The solution in the wells will turn blue.

e Stopping the Reaction:
o Add 50 pL of the stop solution to each well. The color will change from blue to yellow.[12]
e Absorbance Measurement:

o Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

o Calculate the average absorbance for each set of duplicate standards, controls, and
samples.

o Subtract the average zero standard optical density (O.D.) from all other readings.

o Create a standard curve by plotting the mean absorbance for each standard on the y-axis
against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often
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recommended.

o Use the standard curve to determine the concentration of NAP in each sample by
interpolating the sample's mean absorbance.

 |If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain
the final concentration.

Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for Quantitative NAP Measurement by ELISA.

Data Presentation

The following tables summarize the expected quantitative data for NAP activity in various
clinical contexts.

Table 1: NAP Score Interpretation
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NAP Score Range Interpretation

Associated Conditions
(Examples)

< 20 (Low) Decreased NAP activity

Chronic Myeloid Leukemia
(CML), Myelodysplastic
Syndromes (MDS), Aplastic
Anemia[1][3]

20 - 100 (Normal) Normal NAP activity

Healthy individuals, Secondary
Polycythemia[1][4]

> 100 (High) Increased NAP activity

Leukemoid Reaction (e.g.,
severe infections,
inflammation), Polycythemia
Vera (PV), Tissue Necrosis[1]
[14]

Table 2: Comparative NAP Scores in Hematological

Conditions
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... . Key Differentiating
Condition Typical NAP Score
Features

Presence of Philadelphia

Chronic Myeloid Leukemia
Very Low (< 20)[1][3] chromosome (BCR-ABL1

(CML) .
fusion gene)
Transient, reactive neutrophilia
Leukemoid Reaction High (> 100)[1][14] due to an underlying cause
(e.g., infection)
Overproduction of red blood
Polycythemia Vera (PV) High (> 100)[1] cells, often with JAK2 V617F
mutation
Primary Myelofibrosis (PMF) Variable (Normal to High)[3] Bone marrow fibrosis
Essential Thrombocythemia ] ) Markedly elevated platelet
Variable (Normal to High)[3]
(ET) count
Increased red blood cell mass
Secondary Polycythemia Normal (20-100)[3] due to an underlying cause
(e.g., hypoxia)
Conclusion

The measurement of Neutrophil Alkaline Phosphatase activity remains a clinically relevant
parameter, particularly in the differential diagnosis of myeloproliferative neoplasms. The choice
between the semi-quantitative cytochemical staining method and the quantitative ELISA
depends on the specific research or clinical question. The cytochemical NAP score provides a
rapid, cost-effective, and widely available method for assessing neutrophil maturity and function
at the single-cell level. In contrast, the ELISA offers a more precise and objective quantification
of total NAP concentration in a given sample. The detailed protocols and workflows provided in
these application notes are intended to guide researchers and clinicians in the accurate and
reliable measurement of NAP activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Available at: [https://www.benchchem.com/product/b1193189#how-to-measure-nap-enzyme-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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